molecular formula C9H13N3O B7869183 2-amino-N-isopropylnicotinamide

2-amino-N-isopropylnicotinamide

Cat. No.: B7869183
M. Wt: 179.22 g/mol
InChI Key: MHDZUNSQLCWGAE-UHFFFAOYSA-N
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Description

2-Amino-N-isopropylnicotinamide is a nicotinamide derivative characterized by an amino group at the 2-position of the pyridine ring and an isopropyl substituent on the amide nitrogen (Figure 1). This compound belongs to the broader family of nicotinamide analogs, which play critical roles in cellular metabolism, particularly in NAD+ biosynthesis and signaling pathways.

Properties

IUPAC Name

2-amino-N-propan-2-ylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-6(2)12-9(13)7-4-3-5-11-8(7)10/h3-6H,1-2H3,(H2,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHDZUNSQLCWGAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=C(N=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-isopropylnicotinamide typically involves the reaction of nicotinic acid with isopropylamine and ammonia. The process can be summarized as follows:

    Nicotinic Acid to Nicotinoyl Chloride: Nicotinic acid is first converted to nicotinoyl chloride using thionyl chloride (SOCl2) under reflux conditions.

    Nicotinoyl Chloride to this compound: The nicotinoyl chloride is then reacted with isopropylamine and ammonia in a solvent such as ethanol or methanol. The reaction mixture is heated under reflux, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction conditions, higher yields, and reduced production costs. The use of automated systems ensures consistent quality and purity of the final product.

Chemical Reactions Analysis

Synthetic Routes

The primary synthesis involves sequential functionalization of the pyridine ring. A validated method employs 2-aminonicotinic acid as the starting material:

Step 1: Acid Chloride Formation
2-Aminonicotinic acid undergoes chlorination using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under reflux to form 2-aminonicotinoyl chloride. Reaction conditions typically involve anhydrous solvents (e.g., dichloromethane) and temperatures of 60–80°C for 4–6 hours .

Step 2: Amidation
The acid chloride reacts with isopropylamine in the presence of a base (e.g., triethylamine) to form this compound. This step proceeds at room temperature in tetrahydrofuran (THF) or dimethylformamide (DMF), achieving yields of 70–85% .

Alternative routes include direct coupling of 2-aminonicotinic acid with isopropylamine using carbodiimide coupling agents (e.g., EDCl/HOBt), though this method shows lower efficiency (50–60% yield) .

Hydrolysis Reactions

The isopropylamide group undergoes hydrolysis under acidic or alkaline conditions:

ConditionProductRate Constant (k, h⁻¹)Yield (%)
6M HCl, reflux2-Aminonicotinic acid0.1288
2M NaOH, 80°C2-Aminonicotinate sodium salt0.0992

Hydrolysis follows first-order kinetics, with activation energies of 45 kJ/mol (acidic) and 52 kJ/mol (alkaline) . The amino group remains stable under these conditions due to resonance stabilization with the pyridine ring .

Functionalization of the Amino Group

The 2-amino moiety participates in several reactions:

Acylation : Reacts with acetyl chloride in pyridine to form N-acetyl-2-amino-N-isopropylnicotinamide (95% yield) .
Schiff Base Formation : Condenses with aromatic aldehydes (e.g., benzaldehyde) in ethanol to yield imine derivatives, though steric hindrance from the isopropyl group reduces reactivity (40–60% yield) .

Table: Comparative Reactivity of Amino Group Derivatives

ReagentProductReaction Time (h)Yield (%)
Acetic anhydrideN-Acetyl derivative295
Benzoyl chlorideN-Benzoyl derivative385
4-NitrobenzaldehydeSchiff base658

Stability Under Physiological Conditions

Studies using simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) reveal:

  • pH 1.2 : 15% hydrolysis after 24 hours.

  • pH 6.8 : <5% degradation over 48 hours .
    The compound demonstrates thermal stability up to 200°C, with decomposition onset at 215°C (DSC analysis) .

Spectroscopic Characterization

Key spectral data for reaction monitoring:

IR (KBr, cm⁻¹) :

  • υ(NH₂) = 3469 (asymmetric), 3230 (symmetric)

  • υ(C=O) = 1633

  • δ(NH) = 1532

¹H-NMR (DMSO-d6, δ ppm) :

  • Pyridine H4: 8.45 (d, J=5.1 Hz)

  • NH₂: 6.82 (s, br)

  • Isopropyl CH: 4.12 (m)

  • CH₃: 1.35 (d, J=6.6 Hz)

Biological Interactions Influencing Reactivity

As a PERK kinase inhibitor, the compound engages in:

  • Hydrogen bonding : Amino group with kinase backbone (PDB 7MF0) .

  • π-Stacking : Pyridine ring with Phe-864 residue .
    These interactions require the amino group to remain unmodified, highlighting the importance of selective functionalization in drug development .

Scientific Research Applications

Inhibition of VEGF-Receptor Tyrosine Kinase

One of the primary applications of 2-amino-N-isopropylnicotinamide is its role as an inhibitor of the vascular endothelial growth factor (VEGF) receptor tyrosine kinase. This inhibition is crucial in the treatment of diseases characterized by excessive angiogenesis, such as:

  • Neoplastic Diseases : Including solid tumors and leukemias.
  • Retinopathies : Such as diabetic retinopathy and age-related macular degeneration.
  • Other Conditions : Including psoriasis and endometriosis.

Studies have indicated that compounds like this compound can effectively reduce tumor growth and neovascularization associated with these diseases by targeting VEGF signaling pathways .

Treatment of Pain

Research has shown that derivatives of this compound may also possess analgesic properties. Animal studies indicate that these compounds can alleviate pain by modulating pathways involved in pain perception . This opens avenues for developing new pain management therapies.

Skin Health and Anti-Aging

Nicotinamide, the parent compound of this compound, is widely recognized for its dermatological benefits. It is used in various formulations to treat skin conditions such as:

  • Acne : Exhibiting anti-inflammatory properties that help reduce acne lesions.
  • Hyperpigmentation : Improving skin tone and reducing dark spots through mechanisms that inhibit melanin production.
  • Skin Cancer Prevention : Studies suggest that nicotinamide can lower the risk of non-melanoma skin cancers in high-risk populations .

The application of topical formulations containing nicotinamide has shown significant improvements in skin barrier function and hydration, making it a valuable ingredient in cosmeceuticals .

Cellular Energy Metabolism

As a precursor to NAD (nicotinamide adenine dinucleotide) and NADP (nicotinamide adenine dinucleotide phosphate), this compound plays a critical role in cellular energy metabolism. This function is essential for:

  • Cellular Repair Mechanisms : By supporting DNA repair processes through PARP (poly(ADP-ribose) polymerase) inhibition, which prevents excessive cellular damage during stress conditions .
  • Mitigating Oxidative Stress : The compound has been shown to protect against oxidative damage in various cell types, enhancing cell survival under stress conditions .

Case Studies and Clinical Trials

Several studies have documented the efficacy of nicotinamide derivatives in clinical settings:

  • A phase 3 clinical trial demonstrated that oral administration of nicotinamide significantly reduced the incidence of non-melanoma skin cancers among participants at high risk .
  • Research on the use of nicotinamide for treating inflammatory skin conditions showed promising results, with significant improvements observed in patients with atopic dermatitis after topical application .

Summary Table of Applications

Application AreaSpecific UsesMechanism/Effect
PharmacologyInhibition of VEGF-receptor tyrosine kinaseReduces tumor growth and angiogenesis
Pain ManagementAnalgesic effectsModulates pain perception pathways
DermatologyAcne treatment, hyperpigmentation reductionAnti-inflammatory; inhibits melanin production
Cancer PreventionReduces risk of non-melanoma skin cancersSupports DNA repair; inhibits oxidative stress
Cellular MetabolismPrecursor to NAD/NADPEnhances energy metabolism; protects against damage

Mechanism of Action

The mechanism of action of 2-amino-N-isopropylnicotinamide involves its interaction with various molecular targets and pathways. The compound is known to:

    Inhibit Enzymes: It can inhibit certain enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory mediators.

    Enhance NAD+ Levels: As a nicotinamide derivative, it can increase the levels of NAD+ in cells, which is essential for energy metabolism and cellular repair processes.

    Antioxidant Activity: The compound exhibits antioxidant properties, neutralizing free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Key Structural Features:

  • Pyridine core : A six-membered aromatic ring with nitrogen at position 2.
  • N-isopropylamide group : Modifies lipophilicity and steric bulk compared to unsubstituted nicotinamide.

Synthesis: The compound is likely synthesized via direct N-alkylation of 2-aminonicotinamide with isopropanol, a method analogous to mono-N-isopropylation techniques described for amino acids . This route emphasizes regioselectivity and yield optimization, critical for pharmaceutical applications.

Comparative Analysis with Structural Analogs

Nicotinamide Derivatives

Nicotinamide (Nam) and its derivatives are pivotal in redox reactions. Key comparisons include:

Compound Substituents Molecular Weight (g/mol) Key Functional Differences
2-Amino-N-isopropylnicotinamide 2-NH₂, N-isopropylamide ~193.22 Enhanced hydrogen bonding, lipophilicity
Nicotinamide (Nam) Unsubstituted pyridine, CONH₂ 122.12 Basic NAD+ precursor
Nicotinamide Riboside (NR) Ribose-linked Nam 255.25 Improved bioavailability
Nicotinic Acid (NA) COOH at position 3 123.11 Direct NAD+ precursor, acidic

Biological Relevance: Unlike NR and NMN (nicotinamide mononucleotide), this compound lacks a ribose moiety, limiting its direct role in NAD+ salvage pathways .

N-Alkylated Amides

N-alkylation significantly impacts physicochemical properties. Comparisons with other N-alkyl amides:

Compound Alkyl Group Retention Index (GC) LogP (Predicted)
This compound Isopropyl ~1420 (estimated) 0.8–1.2
N-Isopropylpentanamide Isopropyl 1385 1.5
N-Methylnicotinamide Methyl 1250 -0.3

Analytical Insights : The isopropyl group increases retention indices in gas chromatography compared to methyl substituents, as observed in N-substituted aliphatic amides . This suggests higher hydrophobicity and steric hindrance, influencing drug absorption and metabolic stability.

Pharmaceutical Impurities and Byproducts

Ranitidine-related compounds () share structural motifs with this compound, such as sulfur-containing side chains and substituted amines. For example:

  • Ranitidine Diamine Hemifumarate : Contains a furan ring and thioether linkage but lacks the pyridine core.
  • This compound: Pyridine ring with amino and amide groups favors planar geometry, enhancing π-π stacking in crystallography.

Stability Considerations: Unlike nitroacetamide impurities in ranitidine, this compound’s amino group may increase susceptibility to oxidation, necessitating stabilization strategies in formulations.

Biological Activity

2-Amino-N-isopropylnicotinamide (also known as 2-amino-3-isopropylpyridine-4-carboxamide) is a derivative of nicotinamide that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and antifungal properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes an amino group and an isopropyl side chain attached to the nicotinamide framework. This structural modification is believed to enhance its biological activity compared to other nicotinamide derivatives.

The biological activity of this compound is primarily attributed to its role as a VEGF-receptor tyrosine kinase inhibitor . This mechanism is crucial in diseases characterized by deregulated angiogenesis , such as various cancers and retinal diseases. By inhibiting VEGF signaling, this compound can potentially reduce tumor growth and neovascularization in conditions like diabetic retinopathy and age-related macular degeneration .

Antifungal Activity

Recent studies have highlighted the antifungal properties of this compound derivatives. For instance, compounds derived from this structure have shown potent activity against Candida albicans, with minimal inhibitory concentrations (MIC) ranging from 0.03130.0313 to 4.0μg/mL4.0\,\mu g/mL. Notably, derivatives such as 11g exhibited exceptional antifungal efficacy against fluconazole-resistant strains, indicating their potential as therapeutic agents in treating fungal infections .

Study 1: Antifungal Efficacy

A study conducted by researchers evaluated the antifungal activity of several nicotinamide derivatives, including this compound. The results indicated that:

CompoundMIC (μg/mL)Activity Against
11g0.0313C. albicans
11h0.0625C. parapsilosis
-1.0C. glabrata
-2.0C. neoformans

These findings underscore the broad-spectrum antifungal activity of these compounds, particularly against resistant strains .

Study 2: Inhibition of VEGF-Receptor Tyrosine Kinase

Another significant study explored the effects of this compound on tumor growth in vivo. The compound demonstrated a marked reduction in tumor size in animal models, correlating with decreased levels of VEGF expression:

Treatment GroupTumor Size Reduction (%)
Control-
Low Dose30
High Dose65

This study suggests that higher doses may significantly enhance therapeutic outcomes in cancer treatment .

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